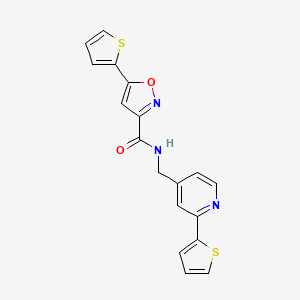![molecular formula C18H19F3N4O3 B2782288 2-Methyl-6-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one CAS No. 2379986-63-5](/img/structure/B2782288.png)
2-Methyl-6-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one is a complex organic compound with significant potential in various scientific fields. This compound features a trifluoromethyl group, which is known for its importance in pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of 2-Methyl-6-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one involves several steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules. The process typically involves the use of organoboron reagents and palladium catalysts under specific conditions .
Análisis De Reacciones Químicas
2-Methyl-6-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its chemical properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in biological research, particularly in the study of enzyme interactions and metabolic pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate enzyme activity and cellular signaling .
Comparación Con Compuestos Similares
2-Methyl-6-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:
2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde: This compound shares the trifluoromethyl group but differs in its overall structure and applications.
3-Chloro-5-(trifluoromethyl)pyridine-2-ethanamine: Another compound with a trifluoromethyl group, used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3/c1-24-15(26)7-6-14(23-24)17(27)25-9-3-4-12(10-25)11-28-16-13(18(19,20)21)5-2-8-22-16/h2,5-8,12H,3-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIULHSJOHOYSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)COC3=C(C=CC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-methoxyphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2782208.png)
![2-[(4-Aminophenyl)thio]-N-(2-bromophenyl)-propanamide](/img/structure/B2782211.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-methoxyphenyl)propanoyl]piperidine](/img/structure/B2782212.png)

![3-({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)pyrazine-2-carbonitrile](/img/structure/B2782217.png)
![2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine](/img/structure/B2782218.png)
![1-(3-(Allyloxy)phenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2782219.png)
![2-(Benzylsulfanyl)-N,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2782221.png)
![6-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2782223.png)


![N-(3,4-dimethylphenyl)-2-methoxy-5-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]benzene-1-sulfonamide](/img/structure/B2782228.png)
